1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea
Description
1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic small molecule characterized by a benzodioxol-substituted oxazolidinone core linked to a urea moiety via a methyl bridge. The oxazolidinone ring is a five-membered heterocycle known for its role in antimicrobial agents (e.g., linezolid), while the benzodioxol group (a fused benzene-dioxole system) enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c19-13-3-1-2-4-14(13)21-17(23)20-8-12-9-22(18(24)27-12)11-5-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLYEZKWFUVYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.79 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzodioxole have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been associated with enhanced activity, particularly in compounds similar to the target molecule .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
Anticancer Activity
Research indicates that oxazolidinone derivatives exhibit anticancer properties. The mechanism is believed to involve the inhibition of protein synthesis in cancer cells. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The urea moiety may interact with specific enzymes involved in cellular processes, leading to inhibition.
- Disruption of Cellular Membranes : The hydrophobic nature of the benzo[d][1,3]dioxole can disrupt lipid membranes in microbial cells.
- Interference with DNA/RNA Synthesis : Some studies suggest that similar compounds can bind to nucleic acids, thereby interfering with replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study conducted by Ochal et al. demonstrated that compounds containing the benzodioxole scaffold exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the significance of substituents on the benzodioxole ring in enhancing biological activity .
- Anticancer Studies : Another research project focused on oxazolidinone derivatives showed promising results against various cancer cell lines, indicating that modifications in the chemical structure could lead to improved efficacy and selectivity for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations :
The chalcone derivative (9c) uses benzodioxol as an electron-rich aromatic system, aiding in photophysical properties for imaging applications.
Functional Group Diversity: Urea vs. Amide/Carboxylic Acid: The target’s urea group distinguishes it from the patent compound’s amide and carboxylic acid moieties. Ureas often exhibit stronger hydrogen-bonding capacity, which could influence target affinity or crystal packing . Oxazolidinone vs. Imidazoquinoline/Chalcone: The oxazolidinone core is associated with antimicrobial activity, whereas imidazoquinoline (3fa) and chalcone (9c) scaffolds are linked to kinase inhibition or imaging applications, respectively.
In contrast, the patent compound likely employs cyclopropanation and fluorination steps.
Solid-State Properties :
- The patent compound emphasizes solid-form optimization , suggesting that similar strategies (e.g., co-crystallization, salt formation) could stabilize the target compound. Mercury CSD 2.0 and SHELX tools are critical for analyzing such structural variations.
Research Findings and Implications
- Structural Insights :
Computational tools like Mercury CSD 2.0 enable comparative analysis of intermolecular interactions (e.g., urea H-bonding vs. amide stacking in the patent compound). Such studies could guide solubility or stability improvements. - Pharmacological Hypotheses: The oxazolidinone-urea hybrid may target bacterial ribosomes (like linezolid) or enzymes requiring urea-binding pockets (e.g., kinases). However, the 2-chlorophenyl group’s electron-withdrawing nature could reduce bioavailability compared to the fluorinated analog in .
- Lessons from LiHMDS-mediated syntheses may mitigate these issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
